4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Descripción general

Descripción

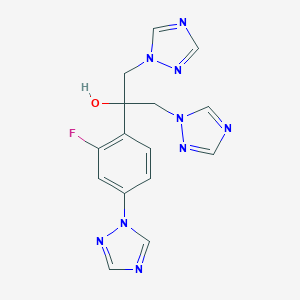

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a 1H-1,2,4-triazol-1-yl group. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .

Mecanismo De Acción

Target of Action

Fluconazole impurity B, also known as 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole or 2-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, is a derivative of fluconazole . Fluconazole primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fluconazole impurity B, like fluconazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by fluconazole impurity B is the ergosterol biosynthesis pathway . By inhibiting the enzyme 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This leads to a deficiency of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the fungal cell membrane and inhibits fungal growth .

Pharmacokinetics

Most of the active drug is excreted renally, with approximately 80% of the administered dose measured in the urine as unchanged drug . Downward dose adjustment is required for patients with renal failure .

Result of Action

The inhibition of ergosterol synthesis by fluconazole impurity B leads to a disruption of the fungal cell membrane’s structure and function . This results in the inhibition of fungal growth, effectively treating fungal infections .

Análisis Bioquímico

Biochemical Properties

It is known that fluconazole, the parent compound, inhibits the fungal cytochrome P450 enzyme 14 α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane

Cellular Effects

Fluconazole has been shown to interfere with fungal cell membrane function, leading to changes in membrane permeability and ultimately cell death . It is possible that Fluconazole impurity B may have similar effects on cells, but this has not been confirmed.

Molecular Mechanism

Fluconazole, the parent compound, works by inhibiting the enzyme responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14 alpha-methyl sterols, which are toxic to the fungal cell

Temporal Effects in Laboratory Settings

Fluconazole is known to have a long plasma elimination half-life, supporting its use in once-daily dosing

Metabolic Pathways

Fluconazole is known to be metabolized primarily in the liver, with less than 10% of the administered dose excreted unchanged in the urine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves the reaction of fluconazole with a suitable reagent to replace the fluorine atom with a 1H-1,2,4-triazol-1-yl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Fluconazole: The parent compound, widely used as an antifungal agent.

Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Voriconazole: A derivative of fluconazole with enhanced activity against a wider range of fungal pathogens

Uniqueness: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to fluconazole. This modification can potentially overcome resistance mechanisms that limit the efficacy of fluconazole .

Actividad Biológica

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is a synthetic derivative of fluconazole, an established antifungal agent widely used in clinical settings. This compound has garnered attention due to its potential enhancements in antifungal activity and reduced resistance compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against various fungal strains.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN9O |

| Molecular Weight | 355.3298 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

| InChIKey | MMBHIHSCHXTGOX-UHFFFAOYSA-N |

Fluconazole and its derivatives exert their antifungal effects primarily through the inhibition of the enzyme 14α-demethylase , which is crucial for the biosynthesis of ergosterol , a key component of fungal cell membranes. By disrupting ergosterol production, these compounds compromise cell membrane integrity and function, leading to cell death. The introduction of the triazole moiety in this compound enhances its binding affinity to the target enzyme and may improve its efficacy against resistant strains of fungi .

Antifungal Efficacy

Research has demonstrated that this compound exhibits a broad spectrum of antifungal activity against various species of Candida and Cryptococcus . Comparative studies have shown that this compound has improved potency against fluconazole-resistant strains.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in the table below:

| Fungal Strain | MIC (µg/mL) for 4-defluoro derivative | MIC (µg/mL) for Fluconazole |

|---|---|---|

| Candida albicans | 0.5 | 8 |

| Candida glabrata | 0.25 | >64 |

| Candida krusei | 0.125 | 64 |

These findings indicate that this compound is significantly more effective than fluconazole against certain resistant strains .

In Vivo Studies

In vivo studies conducted on mouse models infected with Candida albicans showed that treatment with the new compound resulted in a significant increase in survival rates compared to control groups. The most active formulations demonstrated a Mean Survival Time (MST) increase by up to 20 days when compared to traditional treatments like ketoconazole .

Case Studies

Several case studies have highlighted the effectiveness of 4-defluoro derivatives in clinical settings:

- Case Study on Resistant Infections : A patient with recurrent C. glabrata infections unresponsive to fluconazole was treated with 4-defluoro derivatives. Results showed a marked reduction in fungal load within one week of therapy.

- Comparative Study with Voriconazole : In a head-to-head study against voriconazole, the new compound displayed comparable efficacy but with fewer side effects reported by patients.

Propiedades

IUPAC Name |

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBHIHSCHXTGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236152 | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871550-15-1 | |

| Record name | Fluconazole impurity B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.